4-(azepan-1-ylsulfonyl)-N'-[(Z)-furan-2-ylmethylidene]benzohydrazide
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Overview
Description
4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a combination of azepane, sulfonyl, furan, and benzohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(azepane-1-sulfonyl)benzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with furan-2-carbaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazide group can produce corresponding amines.
Scientific Research Applications
4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(AZEPANE-1-SULFONYL)-BENZOIC ACID: Shares the azepane and sulfonyl groups but lacks the furan and hydrazide components.
FURAN-2-CARBALDEHYDE: Contains the furan ring but lacks the azepane, sulfonyl, and hydrazide groups.
Uniqueness
4-(AZEPANE-1-SULFONYL)-N’-[(Z)-(FURAN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H21N3O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[(Z)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C18H21N3O4S/c22-18(20-19-14-16-6-5-13-25-16)15-7-9-17(10-8-15)26(23,24)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,22)/b19-14- |
InChI Key |
IPRZEGKJODFWIH-RGEXLXHISA-N |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C\C3=CC=CO3 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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